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Compound of Interest

Compound Name: 5-Iodo-2-aminoindane

Cat. No.: B145790 Get Quote

A detailed examination of two structurally related serotonin releasing agents, 5-Iodo-2-
aminoindane (5-IAI) and 5,6-Methylenedioxy-2-aminoindane (MDAI), reveals distinct

pharmacological profiles that influence their activity and potential for further research. This

guide synthesizes key experimental data to provide a comprehensive comparison for

researchers, scientists, and drug development professionals.

Developed in the 1990s by a team led by David E. Nichols at Purdue University, both 5-IAI and

MDAI are rigid analogues of amphetamine derivatives, designed to explore the structure-

activity relationships of serotonin releasing agents.[1][2] While both compounds are recognized

for their entactogenic effects, subtle molecular differences lead to significant variations in their

interaction with monoamine transporters and receptors.
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Feature
5-Iodo-2-aminoindane (5-
IAI)

5,6-Methylenedioxy-2-
aminoindane (MDAI)

Primary Mechanism

Serotonin-Norepinephrine-

Dopamine Releasing Agent

(SNDRA)

Selective Serotonin-

Norepinephrine Releasing

Agent (SNRA)

Serotonin Transporter (SERT)

Inhibition (IC50)
2,500 nM 8,300 nM

Dopamine Transporter (DAT)

Inhibition (IC50)
2,300 nM 31,000 nM

Norepinephrine Transporter

(NET) Inhibition (IC50)
760 nM 6,500 nM

Serotonin (5-HT) Release

(EC50)
224 nM 119 nM

Dopamine (DA) Release

(EC50)
1,480 nM >10,000 nM

Norepinephrine (NE) Release

(EC50)
4,213 nM 711 nM

Receptor Interactions
Significant affinity for 5-HT2A

receptors.

No significant affinity for

serotonin receptors.[3]

Reported Neurotoxicity

Some evidence of serotonergic

neurotoxicity at high doses,

though less than its

amphetamine analogue.[1]

Generally considered to have

a lower potential for

serotonergic neurotoxicity

compared to MDMA.[3]

Data Presentation
Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibition of human monoamine transporters by 5-

IAI and MDAI, as determined by Simmler et al. (2014). The IC50 values represent the

concentration of the compound required to inhibit 50% of the transporter activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/251569279_MDAI_56-methylenedioxy-2-aminoindane_67-dihydro-5H-cyclopentaf13_benzodioxol-6-amine_'sparkle'_'Mindy'_toxicity_A_brief_overview_and_update
https://pubmed.ncbi.nlm.nih.gov/1826785/
https://www.researchgate.net/publication/251569279_MDAI_56-methylenedioxy-2-aminoindane_67-dihydro-5H-cyclopentaf13_benzodioxol-6-amine_'sparkle'_'Mindy'_toxicity_A_brief_overview_and_update
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Inhibition of Monoamine Transporters (IC50, nM)

Compound SERT DAT NET

5-IAI 2,500 2,300 760

MDAI 8,300 31,000 6,500

Data sourced from Simmler et al. (2014).

Monoamine Release
The potency of 5-IAI and MDAI in inducing the release of monoamines is presented in Table 2.

The EC50 values indicate the concentration of the compound that elicits 50% of the maximal

release of the respective neurotransmitter.

Table 2: Monoamine Release (EC50, nM)

Compound 5-HT DA NE

5-IAI 224 1,480 4,213

MDAI 119 >10,000 711

Data sourced from a comparative in vitro study.

Pharmacological Profile
5-Iodo-2-aminoindane (5-IAI) acts as a non-selective releasing agent of serotonin,

norepinephrine, and dopamine.[2] Its inhibitory action on the norepinephrine transporter (NET)

is the most potent among the three monoamine transporters. A key distinguishing feature of 5-

IAI is its significant affinity for serotonin receptors, particularly the 5-HT2A subtype, which is not

observed with MDAI.[4] This interaction may contribute to subtle differences in its overall

pharmacological effects. While designed as a less neurotoxic analogue of p-iodoamphetamine,

some studies suggest that 5-IAI can induce serotonergic deficits at high doses.[1]

5,6-Methylenedioxy-2-aminoindane (MDAI) is characterized as a selective serotonin and

norepinephrine releasing agent (SNRA), with a significantly lower impact on dopamine release.
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[3] This selectivity for serotonin and norepinephrine systems, coupled with its lack of direct

interaction with serotonin receptors, defines its distinct pharmacological profile.[3] MDAI is often

cited as having a reduced potential for serotonergic neurotoxicity compared to MDMA.[3]

Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the potency of 5-IAI and MDAI to inhibit the reuptake of serotonin,

dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells, stably expressing the human

serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter

(hNET), are cultured in appropriate media.

Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.

Inhibition Assay:

Cells are pre-incubated with various concentrations of the test compounds (5-IAI or

MDAI).

A radiolabeled substrate specific for each transporter (e.g., [³H]5-HT for SERT,

[³H]dopamine for DAT, [³H]norepinephrine for NET) is added to the wells.

The incubation is carried out for a defined period at a controlled temperature (e.g., room

temperature).

Termination and Measurement:

Uptake is terminated by rapid washing with ice-cold buffer.

The amount of radiolabeled substrate taken up by the cells is quantified using a

scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific

uptake (IC50) is calculated by non-linear regression analysis of the concentration-response

curves.

In Vitro Monoamine Release Assay
Objective: To measure the potency of 5-IAI and MDAI to induce the release of pre-loaded

monoamines from cells expressing the respective transporters.

Methodology:

Cell Culture and Loading: HEK293 cells expressing hSERT, hDAT, or hNET are cultured and

then pre-loaded with the corresponding radiolabeled monoamine (e.g., [³H]5-HT,

[³H]dopamine, or [³H]norepinephrine).

Release Assay:

After washing to remove excess radiolabel, the cells are incubated with various

concentrations of the test compounds (5-IAI or MDAI).

The incubation is performed for a specific duration at a controlled temperature.

Sample Collection and Measurement:

The supernatant containing the released radiolabel is collected.

The amount of radioactivity in the supernatant is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that produces 50% of the maximal

release (EC50) is determined by analyzing the dose-response curves.

Visualizations
Signaling Pathway: Monoamine Transporter Interaction
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Caption: Interaction of 5-IAI and MDAI with the Serotonin Transporter (SERT).

Experimental Workflow: In Vitro Monoamine Release
Assay
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Caption: Workflow for the in vitro monoamine release assay.
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Conclusion
The comparative analysis of 5-IAI and MDAI highlights the significant impact of subtle structural

modifications on pharmacological activity. While both are potent serotonin releasing agents,

MDAI exhibits greater selectivity for the serotonin and norepinephrine systems and lacks the

direct serotonin receptor interactions seen with 5-IAI. These differences are critical for

understanding their mechanisms of action and for guiding future research in the development

of novel therapeutic agents targeting the monoaminergic systems. The provided data and

experimental protocols offer a foundational resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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